1,3-bis(4-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione 1,3-bis(4-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
Brand Name: Vulcanchem
CAS No.: 1024430-99-6
VCID: VC6345023
InChI: InChI=1S/C23H18N2O3S/c1-15-3-7-18(8-4-15)24-21(26)20(13-17-11-12-29-14-17)22(27)25(23(24)28)19-9-5-16(2)6-10-19/h3-14H,1-2H3
SMILES: CC1=CC=C(C=C1)N2C(=O)C(=CC3=CSC=C3)C(=O)N(C2=O)C4=CC=C(C=C4)C
Molecular Formula: C23H18N2O3S
Molecular Weight: 402.47

1,3-bis(4-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

CAS No.: 1024430-99-6

Cat. No.: VC6345023

Molecular Formula: C23H18N2O3S

Molecular Weight: 402.47

* For research use only. Not for human or veterinary use.

1,3-bis(4-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione - 1024430-99-6

Specification

CAS No. 1024430-99-6
Molecular Formula C23H18N2O3S
Molecular Weight 402.47
IUPAC Name 1,3-bis(4-methylphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C23H18N2O3S/c1-15-3-7-18(8-4-15)24-21(26)20(13-17-11-12-29-14-17)22(27)25(23(24)28)19-9-5-16(2)6-10-19/h3-14H,1-2H3
Standard InChI Key BDVAJXPOHFKVHO-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=O)C(=CC3=CSC=C3)C(=O)N(C2=O)C4=CC=C(C=C4)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central 1,3-diazinane-2,4,6-trione ring, a six-membered heterocycle containing two nitrogen atoms and three ketone groups. Substituents at positions 1 and 3 are 4-methylphenyl groups, while position 5 is occupied by a thiophen-3-ylmethylidene moiety. The thiophene ring introduces sulfur-based electronic effects, while the methyl groups on the phenyl rings influence steric and solubility properties.

Key Physicochemical Parameters

PropertyValue
Molecular FormulaC23H18N2O3S\text{C}_{23}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight402.47 g/mol
CAS Registry Number1024430-99-6
IUPAC Name1,3-bis(4-methylphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
SMILES NotationCC1=CC=C(C=C1)N2C(=O)C(=CC3=CSC=C3)C(=O)N(C2=O)C4=CC=C(C=C4)C
logP (Predicted)~3.8–4.3

The compound’s moderate logP value suggests balanced lipophilicity, which may influence its bioavailability and membrane permeability in biological systems.

Synthesis and Preparation

General Synthetic Strategies

While explicit synthetic protocols for this compound remain undocumented, analogous diazinane derivatives are typically prepared via multi-step condensation reactions. A plausible route involves:

  • Formation of the Diazinane Core: Cyclocondensation of urea derivatives with diketones or ketoesters under acidic or basic conditions.

  • Substituent Introduction: Nucleophilic aromatic substitution or Friedel-Crafts alkylation to attach 4-methylphenyl groups.

  • Thiophene Incorporation: Knoevenagel condensation between a diazinane intermediate and thiophene-3-carbaldehyde.

Challenges in Synthesis

  • Regioselectivity: Ensuring proper positioning of substituents on the diazinane ring.

  • Stability of Intermediates: Reactive enolates and imines may require low-temperature conditions or inert atmospheres.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1\text{H} NMR: Expected signals include aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and olefinic protons from the thiophen-3-ylmethylidene group (δ 6.2–6.7 ppm).

  • 13C^{13}\text{C} NMR: Carbonyl carbons (δ 165–175 ppm), aromatic carbons (δ 120–140 ppm), and thiophene carbons (δ 125–135 ppm).

Infrared (IR) Spectroscopy

Key absorption bands:

  • ν(C=O)\nu(\text{C=O}): 1680–1750 cm1^{-1} (trione carbonyl stretches).

  • ν(C-S)\nu(\text{C-S}): 650–750 cm1^{-1} (thiophene ring).

Biological and Chemical Applications

Materials Science Applications

  • Optoelectronic Materials: The conjugated thiophene system may enable use in organic semiconductors or light-emitting diodes (OLEDs).

  • Polymer Additives: Enhance thermal stability in polyesters or polyamides.

Comparative Analysis with Structural Analogs

Compound NameSubstituentsMolecular WeightKey Differences
1,3-Bis(3-methylphenyl) analog3-methylphenyl groups402.47 g/molAltered steric hindrance
5-(4-Ethoxyphenyl) derivative4-ethoxyphenyl substituent432.50 g/molEnhanced solubility in polar solvents

The 4-methylphenyl groups in the target compound likely improve lipophilicity compared to its 3-methylphenyl analog, affecting drug-likeness parameters.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator